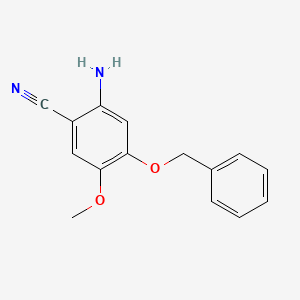

2-氨基-4-(苄氧基)-5-甲氧基苯腈

描述

Synthesis Analysis

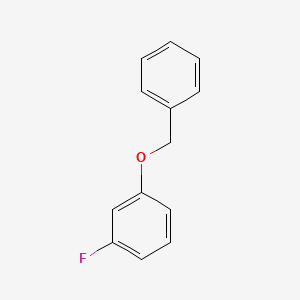

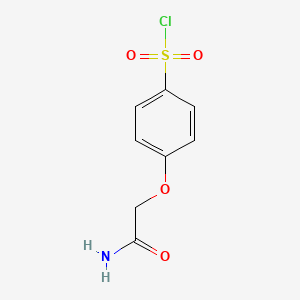

The synthesis of related compounds often involves multi-step reactions, starting from simple precursors. For instance, 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile is synthesized using the Gewald synthesis technique, starting from 1-(3-fluoro-4-methoxyphenyl)ethanone and malononitrile . Similarly, 2-amino-3-benzyl-3,5-dicyano-6-methoxy-4-phenyl-3,4-dihydropyridines are synthesized from benzylmalononitriles and benzylidenemalononitrile . These methods involve the use of mild bases, catalysts like triethylbenzylammonium chloride in aqueous media, and other reagents to facilitate the formation of the desired heterocyclic structures .

Molecular Structure Analysis

The molecular structures of synthesized compounds are typically confirmed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry. X-ray crystallography is also used to determine the precise three-dimensional arrangement of atoms within a molecule . For example, the structure of 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile was confirmed by X-ray single crystal diffraction .

Chemical Reactions Analysis

The compounds synthesized in these studies are often intermediates for further chemical transformations. For instance, Schiff bases are obtained by treating intermediates with 1,3-disubstituted pyrazole-4-carboxaldehyde . The reactivity of the amino group in 4-aminobenzonitriles is also explored, with studies showing that the amino group can have a pyramidal character, influencing the molecule's reactivity and intermolecular interactions .

Physical and Chemical Properties Analysis

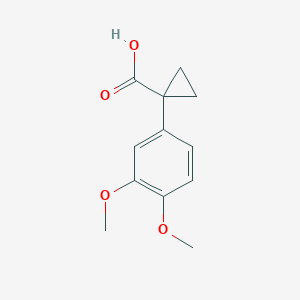

The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of substituents like methoxy groups can influence the molecule's polarity, solubility, and overall reactivity. The crystal packing and intermolecular hydrogen bonding patterns, as seen in the co-crystal of 2-amino-4-(3,4-dimethoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile, can affect the compound's melting point and stability .

科学研究应用

合成应用

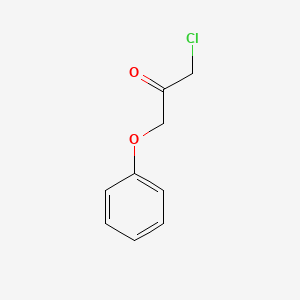

吉非替尼合成:用于合成抗癌药物吉非替尼,其过程涉及转移氢化和狄莫斯重排 (Jin 等,2005)。

抗肿瘤活性:新型 4-氨基喹唑啉衍生物合成的中间体,对 Bcap-37 细胞增殖(一种乳腺癌细胞)表现出活性 (Li, 2015)。

2-氨基苯腈的合成:以一锅法方式用于合成 2-氨基苯腈,这对于苯并恶嗪酮的快速合成很有用 (Chen 等,2018)。

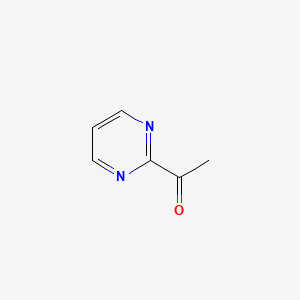

嘧啶衍生物的合成:参与嘧啶衍生物的制备,用于潜在的抗病毒活性研究 (Mahmoud 等,2011)。

缓蚀研究:用于研究对低碳钢的缓蚀性能,显示出显着的缓蚀效率 (Verma 等,2015)。

光动力治疗应用

- 癌症的光动力治疗:一种衍生物 4-(2-((2-羟基苄基)氨基)乙基)-2,5-二甲氧基苯腈,已被广泛用作选择性血清素 2A 受体激动剂,用于探索其在癌症治疗中光动力治疗的潜力 (Rørsted 等,2021)。

其他应用

α-氨基酸的合成:作为手性合成子,用于制备光学纯的 α-氨基醛和 α-氨基酸 (Morita 等,2001)。

新型荧光化合物:参与合成新型荧光化合物,在分子成像和诊断中具有潜在应用 (Pişkin 等,2020)。

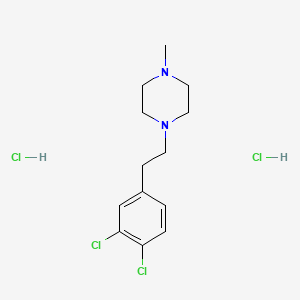

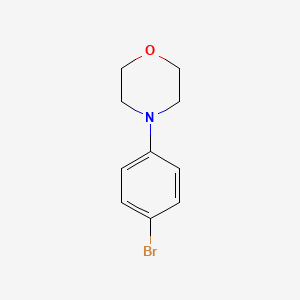

胆碱酯酶抑制剂:用于合成潜在的乙酰胆碱酯酶和丁酰胆碱酯酶抑制剂,用于治疗阿尔茨海默病等神经退行性疾病 (Kos 等,2021)。

铁(II)-环戊二烯基化合物:配制成对结直肠癌和三阴性乳腺癌细胞表现出强活性的化合物 (Pilon 等,2020)。

属性

IUPAC Name |

2-amino-5-methoxy-4-phenylmethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-18-14-7-12(9-16)13(17)8-15(14)19-10-11-5-3-2-4-6-11/h2-8H,10,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAOSRWTZALOJOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C#N)N)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90470839 | |

| Record name | 2-AMINO-4-(BENZYLOXY)-5-METHOXYBENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-(benzyloxy)-5-methoxybenzonitrile | |

CAS RN |

385785-02-4 | |

| Record name | 2-AMINO-4-(BENZYLOXY)-5-METHOXYBENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Acetylbenzo[b]furan](/img/structure/B1279542.png)

![Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate](/img/structure/B1279545.png)

![8-(Benzo[d][1,3]dioxol-5-ylmethyl)-9H-purine-2,6-diamine](/img/structure/B1279553.png)

![Benzaldehyde, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy-](/img/structure/B1279572.png)